N-Methylindole Alkylation Yield vs. Branched Analogs
In the PTSA-catalyzed alkylation of N-methylindole, 1,3-diphenylpent-1-yn-3-ol (2a) delivered a 78% isolated yield under optimized conditions (MeCN, r.t., 2 h). The structurally related 4-methyl-1,3-diphenylpent-1-yn-3-ol (2d), bearing a branched isopropyl group at the propargylic position, afforded a comparable 80% yield but required a different reaction pathway for certain indole substrates [1]. This demonstrates that the linear ethyl substituent in 1,3-diphenylpent-1-yn-3-ol maintains high reactivity while offering distinct regioselectivity outcomes compared to branched analogs.
| Evidence Dimension | Isolated yield in indole alkylation |
|---|---|
| Target Compound Data | 78% (PTSA, MeCN, r.t., 2 h) [1] |
| Comparator Or Baseline | 4-Methyl-1,3-diphenylpent-1-yn-3-ol (2d): 80% [1] |
| Quantified Difference | Comparable yield (78% vs 80%), but divergent reaction pathways observed with 2-phenylindole substrates |
| Conditions | PTSA (5 mol%), MeCN, room temperature, N-methylindole substrate |
Why This Matters
This yield parity confirms that the ethyl-substituted compound retains the high reactivity characteristic of benzylic alkynols, while the distinct regioselectivity profile (C3-propargylation vs. dienyl formation) enables tailored synthetic planning.
- [1] Sanz, R., Miguel, D., Martínez, A., Gohain, M., García-García, P., Fernández-Rodríguez, M. A., Álvarez, E., & Rodríguez, F. (2010). Brønsted Acid-Catalyzed Alkylation of Indoles with Tertiary Propargylic Alcohols: Scope and Limitations. European Journal of Organic Chemistry, 2010(36), 7027-7039. View Source
